3-Amino-4-hydroxybenzohydrazide

CAS No.: 7450-57-9

Cat. No.: VC3704714

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7450-57-9 |

|---|---|

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | 3-amino-4-hydroxybenzohydrazide |

| Standard InChI | InChI=1S/C7H9N3O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,8-9H2,(H,10,12) |

| Standard InChI Key | KNKNIBYXWQUDIH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)NN)N)O |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NN)N)O |

Introduction

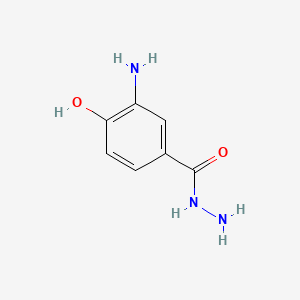

Chemical Identity and Structural Features

3-Amino-4-hydroxybenzohydrazide, with the CAS registry number 7450-57-9, is a crystalline solid with a defined molecular structure. The compound's chemical composition and identification parameters are detailed in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 7450-57-9 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.165 g/mol |

| IUPAC Name | 3-amino-4-hydroxybenzohydrazide |

| InChI Key | KNKNIBYXWQUDIH-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1C(=O)NN)N)O |

The compound consists of a benzene ring substituted with an amino group at position 3, a hydroxyl group at position 4, and a hydrazide group (-CONHNH₂) extending from the 1-position . This arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding and other intermolecular interactions, influencing its physical properties and potential reactivity patterns.

Physical and Chemical Properties

Physical Properties

3-Amino-4-hydroxybenzohydrazide exhibits distinct physical characteristics that are important for its identification, handling, and application in various contexts. The compound's documented physical properties are summarized below:

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| Density | 1.42 g/cm³ |

| Melting Point | 208°C (decomposition) to 252°C |

| Refractive Index | 1.688 |

| Exact Mass | 167.06900 |

| Polar Surface Area (PSA) | 101.37000 |

| LogP | 1.25030 |

It's worth noting that there is some variation in the reported melting point range, with source indicating decomposition at 208°C while source reports a melting point of 250-252°C. This variation may be attributed to differences in sample purity or measurement methods .

Chemical Properties

The chemical behavior of 3-amino-4-hydroxybenzohydrazide is largely determined by its functional groups. The compound possesses:

-

A hydrazide group (-CONHNH₂) capable of nucleophilic reactions and forming hydrazones with carbonyl compounds

-

An amino group (-NH₂) that can participate in various reactions including diazotization

-

A hydroxyl group (-OH) that can undergo hydrogen bonding or be deprotonated under basic conditions

These functional groups provide multiple reactive sites, making the compound versatile for chemical modifications and potential applications in synthetic chemistry. The benzene ring provides structural stability while the substituents introduce reactivity and polarity to the molecule .

Structural Analysis and Molecular Characteristics

2D and 3D Structure

The structural configuration of 3-amino-4-hydroxybenzohydrazide features a benzene ring with three key functional groups positioned in specific orientations. The 2D structure clearly shows the arrangement of the amino group at position 3, the hydroxyl group at position 4, and the hydrazide group extending from position 1 of the benzene ring. This spatial arrangement influences the compound's physical properties, reactivity, and potential biological interactions .

Spectroscopic Properties

The spectroscopic properties of 3-amino-4-hydroxybenzohydrazide provide valuable data for its identification and characterization. Among these properties, the predicted collision cross-section (CCS) values for various ionic forms of the compound are particularly useful for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.07675 | 133.5 |

| [M+Na]⁺ | 190.05869 | 142.3 |

| [M+NH₄]⁺ | 185.10329 | 140.2 |

| [M+K]⁺ | 206.03263 | 138.9 |

| [M-H]⁻ | 166.06219 | 135.4 |

| [M+Na-2H]⁻ | 188.04414 | 138.3 |

| [M]⁺ | 167.06892 | 134.8 |

| [M]⁻ | 167.07002 | 134.8 |

These values represent the effective cross-sectional area of the molecule in various ionization states, which is crucial for analytical identification using ion mobility spectrometry coupled with mass spectrometry techniques .

Synthesis and Preparation Methods

Related Synthetic Methods

A close analog, 3-amino-4-hydroxybenzoic acid, which serves as a potential precursor to our target compound, can be synthesized through the following process:

-

Reaction of 3-nitro-4-chlorobenzoic acid with sodium hydroxide at 100-105°C

-

Cooling, neutralization, and filtering to obtain 3-nitro-4-hydroxybenzoic acid

-

Reduction of the nitro group using a catalyst under pressurized conditions (95-100°C)

-

Processing including cooling, filtering, acidification, and concentration

-

Final adjustment with inorganic base, concentration, and precipitation at 0-5°C

This method yields 3-amino-4-hydroxybenzoic acid with a reported purity of ≥98% and a yield of 92.8% . This acid could potentially be converted to the corresponding hydrazide through standard procedures involving esterification followed by reaction with hydrazine.

Applications and Research Significance

Research on Related Compounds

Research on related hydrazide compounds, particularly those derived from hydroxybenzoic acids, has shown promising results in various applications. For instance, certain hydrazide-hydrazones synthesized from 4-hydroxybenzoic acid hydrazide have been found to interact with enzymes such as laccase, with some derivatives acting as non-competitive or uncompetitive inhibitors .

The synthesis of azomethine compounds from 4-hydroxybenzoic acid hydrazide with primary amine derivatives has also been explored using both conventional reflux methods and microwave irradiation techniques. The microwave method demonstrated advantages including shorter reaction times, higher yields, lower costs, and reduced solvent usage .

| Classification | Details |

|---|---|

| Hazard Code | Xn (Harmful) |

| Risk Phrases | 22-36/37/38 (Harmful if swallowed; Irritating to eyes, respiratory system, and skin) |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |

| WGK Germany | 3 (Severe hazard to waters) |

These classifications indicate that the compound should be handled with appropriate precautions, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures. The high WGK rating (Water Hazard Class) in Germany particularly highlights the need for careful handling to prevent environmental contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume